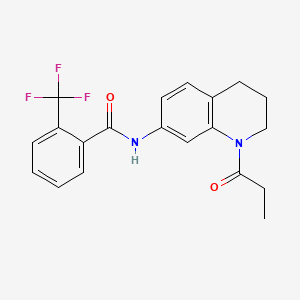

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline core may contribute to binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDRHXUEHBDJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Tetrahydroquinoline vs. Quinoline Cores: The tetrahydroquinoline scaffold in the target compound (vs.

Substituent Impact: The 1-propanoyl group (vs. benzoyl in or isobutyryl in ) shortens the acyl chain, which may decrease steric hindrance and alter metabolic stability. The 2-trifluoromethylbenzamide moiety (shared with flutolanil ) enhances electron-withdrawing effects, improving resistance to oxidative degradation compared to non-fluorinated analogs.

Biological Relevance: Flutolanil’s fungicidal activity suggests that trifluoromethyl-substituted benzamides can target fungal proteins, possibly via succinate dehydrogenase inhibition. The tetrahydroquinoline variant may exhibit broader or distinct target specificity. The patent compound in highlights the importance of fluorine and heterocyclic motifs (e.g., triazolopyridine) for kinase binding, implying that the target compound’s tetrahydroquinoline core could be optimized for similar applications.

Research Findings and Implications

- Physicochemical Properties : The target compound’s estimated logP (~4.2) aligns with analogs like N-(1-benzoyl...)benzamide (logP 4.16 ), indicating moderate lipophilicity suitable for blood-brain barrier penetration or agrochemical uptake.

- Synthetic Feasibility : Structural parallels to EP 3 532 474 B1 suggest feasible synthesis via amide coupling and cyclization strategies.

- Safety Considerations : Analogous SDS data for 4-(tert-butyl)-N-(1-isobutyryl...)benzamide emphasize standard handling protocols for benzamide derivatives, including respiratory protection and medical consultation upon exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.